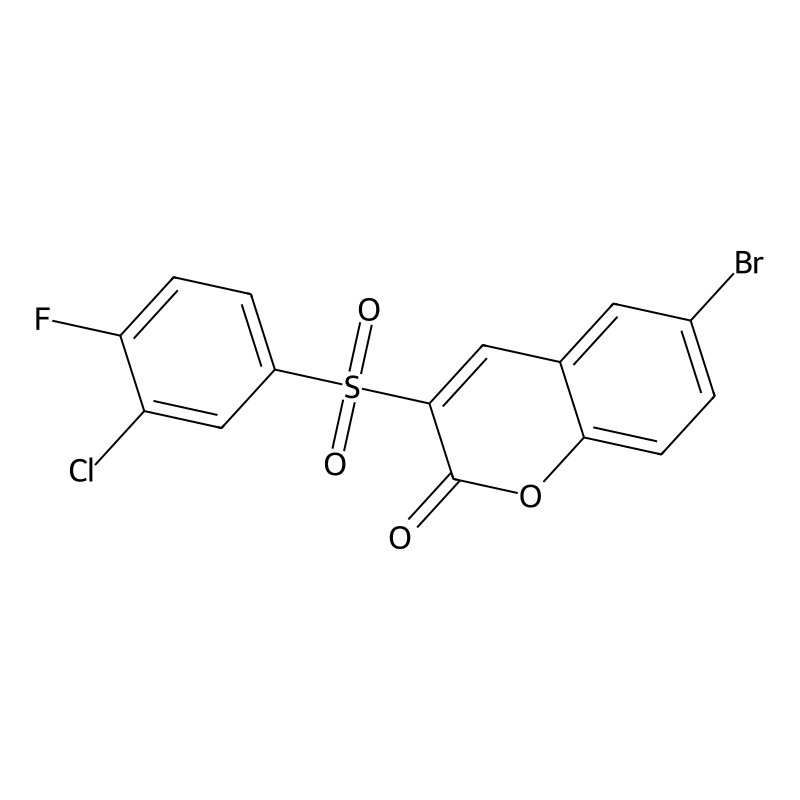

6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one is a synthetic organic compound characterized by a chromenone backbone with a sulfonyl group attached to a chlorofluorophenyl moiety. This compound features a bromine atom at the 6-position of the chromenone ring, which may influence its electronic properties and biological activity. The molecular formula for this compound is , and it has garnered attention in medicinal chemistry due to its potential therapeutic applications.

The reactivity of 6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one can be attributed to its functional groups. The sulfonyl group can participate in nucleophilic substitution reactions, while the chromenone structure may undergo electrophilic aromatic substitution. Additionally, the presence of halogen substituents (bromine, chlorine, and fluorine) can affect the compound's reactivity and stability, potentially leading to various derivatives through halogen exchange or coupling reactions.

Research indicates that compounds similar to 6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one exhibit diverse biological activities, particularly in anticancer and anti-inflammatory contexts. For instance, derivatives containing a sulfonamide structure have shown moderate antiproliferative activity against various cancer cell lines, including HepG-2 and MCF-7 cells . The introduction of electron-withdrawing groups such as halogens can enhance the biological efficacy of these compounds by modulating their interaction with biological targets.

The synthesis of 6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one typically involves several steps:

- Formation of Chromenone: Starting from appropriate phenolic precursors, the chromenone framework can be constructed through cyclization reactions.

- Sulfonation: The introduction of the sulfonyl group can be achieved via sulfonation reactions using chlorosulfonic acid or similar reagents.

- Halogenation: Bromination and chlorination can be performed to introduce the desired halogen substituents at specific positions on the aromatic rings.

These steps may require careful optimization of reaction conditions to achieve high yields and purity.

6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one has potential applications in medicinal chemistry as an anticancer agent due to its antiproliferative properties. Additionally, compounds with similar structures are being explored for use in anti-inflammatory therapies and as inhibitors of specific enzymes related to cancer progression .

Interaction studies involving 6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one have focused on its binding affinity to various biological targets. Molecular docking studies suggest that the compound may interact favorably with proteins involved in cancer signaling pathways, such as PI3K and mTOR . These interactions could explain its observed biological activities and provide insights into its mechanism of action.

Several compounds share structural features with 6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one, including:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Bromoquinoline | Bromine at 6-position | Anticancer activity |

| 4-Fluoroaniline | Fluorine substituent | Antiproliferative effects |

| Sulfanilamide | Sulfonamide group | Antimicrobial activity |

| Indole Derivatives | Various substituents | Antiviral and anticancer properties |

Uniqueness: The unique combination of bromine, chlorine, fluorine, and sulfonyl functionalities in 6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one may enhance its selectivity and potency against specific cancer cell lines compared to other similar compounds. This structural diversity allows for tailored interactions with biological targets that are critical for therapeutic efficacy.